molecular formula C9H12N2O2 B1262957 (6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

Cat. No.: B1262957
M. Wt: 180.20 g/mol
InChI Key: QULMQWMDJWXOMS-UHFFFAOYSA-N
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Description

ABO (hydrochloride) is a compound known for its role as an annexin A7 modulator. It specifically binds to threonine 286 to inhibit its phosphorylation on threonine residues within human umbilical vein endothelial cells. This compound has shown potential in promoting autophagy, reducing apoptosis, and decreasing lipid accumulation in vascular endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABO (hydrochloride) involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions . This one-pot multi-component reaction is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of ABO (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

ABO (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of ABO (hydrochloride).

Scientific Research Applications

ABO (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a modulator in various chemical reactions to study the effects of phosphorylation and autophagy.

    Biology: ABO (hydrochloride) is used to investigate cellular processes such as autophagy, apoptosis, and lipid metabolism in vascular endothelial cells.

    Medicine: The compound has potential therapeutic applications in treating conditions related to vascular health, such as atherosclerosis.

    Industry: ABO (hydrochloride) is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

ABO (hydrochloride) exerts its effects by binding to threonine 286 of annexin A7, inhibiting its phosphorylation. This interaction leads to reduced phosphorylation of the microtubule-associated protein 1 light chain in human umbilical vein endothelial cells. Additionally, ABO (hydrochloride) promotes autophagy by triggering the subcellular redistribution of annexin A7 and reducing intracellular calcium levels .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ABO (hydrochloride) include:

Uniqueness

ABO (hydrochloride) is unique in its specific modulation of annexin A7 and its ability to promote autophagy and reduce apoptosis in vascular endothelial cells. This sets it apart from other similar compounds that may not have the same molecular targets or effects.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

InChI

InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2

InChI Key

QULMQWMDJWXOMS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)N)CO

Synonyms

6-ABO cpd
6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iron powder (0.670 g, 12 mmol) was added into EtOH/H2O (v/v=6:1, 100 mL) solution of 2,4-dinitrophenyl glycidyl ether (0.480 g, 2 mmol) and acetic acid (1 mL, 17.5 mmol) at reflux temperature. The reaction mixture was refluxed continuously for 120 minutes, and cooled to room temperature, saturated Na2CO3 solution was used for adjusting pH=8, the solution was leached out with C salt for concentrating ethanol and water in the filtrate, and the solid ethanol was obtained (10 mL×4). Ethanol phase was dried with anhydrous MgSO4 and filtered to obtain crude products; the above crude products were separated with silica gel column chromatography (ethanol as developing agent), and 2,3-dihydro-3-hydroxymethyl-6-amino-[1,4]-benzoxazine (0.149 g, 42%) was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.67 g
Type
catalyst
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step Two

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